![molecular formula C16H17N3O2S B2880266 N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide CAS No. 1103518-15-5](/img/structure/B2880266.png)
N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of indoline compounds, which are related to the compound , can be achieved through various methods. One such method involves the use of picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C (sp 2)-H bonds . This process is known for its high efficiency, low catalyst loadings, mild operating conditions, and the use of inexpensive reagents .Molecular Structure Analysis
The molecular structure of “N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide” is based on the indole structure, but the 2-3 bond is saturated . The compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Chemical Reactions Analysis
Indoline compounds, including “N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide”, can undergo various chemical reactions. For instance, palladium-catalyzed intramolecular amination of arenes using either Ce(SO4)2 as a one- or N-fluoro-2,4,6-trimethylpyridinium triflate as a two-electron oxidant tolerates a wide range of functional groups including acetyl, cyano, and nitro .Scientific Research Applications
Fungicidal Activity
N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide: derivatives have been explored for their potential in agricultural fungicides . These compounds have shown efficacy against pathogens like cucumber downy mildew, with some derivatives outperforming commercial fungicides . The modification of natural products and active substructure splicing methods have been employed to enhance their fungicidal properties.
Organic Semiconductor Development
Thiophene derivatives play a crucial role in the advancement of organic semiconductors . They are integral in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The incorporation of the thiophene moiety into molecules can significantly improve electronic properties, making them suitable for various electronic applications.
Pharmacological Properties
Compounds containing the thiophene ring, such as N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide , exhibit a range of pharmacological properties. They have been studied for their anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . This makes them valuable lead compounds for the development of new therapeutic agents.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . Their ability to form protective layers on metal surfaces makes them valuable in extending the life of various industrial components and infrastructure by preventing corrosion-related degradation.
Material Science Applications
The thiophene ring is a key component in materials science, particularly in the development of advanced polymers and coatings . These materials are designed to have specific properties such as increased durability, electrical conductivity, and resistance to environmental factors.
Anesthetic and Analgesic Agents
Thiophene derivatives have been used in the synthesis of anesthetic and analgesic agents. For instance, articaine, which contains a thiophene framework, is used as a dental anesthetic in Europe . The structural versatility of thiophene allows for the creation of compounds with targeted biological activity.
Future Directions
Indole derivatives, including “N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on further exploring the biological activities of these compounds and developing them into effective therapeutic agents.
Mechanism of Action
Target of Action
The compound N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide, also known as N2-methyl-N1-[(thiophen-2-yl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may have multiple targets.
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological activities.
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
properties
IUPAC Name |
2-N-methyl-1-N-(thiophen-2-ylmethyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-17-15(20)14-9-11-5-2-3-7-13(11)19(14)16(21)18-10-12-6-4-8-22-12/h2-8,14H,9-10H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRGUHBEJIFFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide |
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